Flecainide acetate

Catalog No.
S528059
CAS No.
54143-56-5
M.F
C19H24F6N2O5
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide acetate

CAS Number

54143-56-5

Product Name

Flecainide acetate

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C19H24F6N2O5

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Description

The exact mass of the compound Flecainide acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of acetate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flecainide acetate belongs to a class of drugs called Vaughan-Williams Class IC antiarrhythmics. These medications work by blocking sodium channels in the heart's electrical conduction system. This action helps to stabilize the heart's rhythm and prevent abnormal electrical impulses from propagating.

Studies have shown that flecainide acetate specifically targets the fast sodium channels in the heart, which play a crucial role in generating and transmitting electrical signals. By blocking these channels, flecainide acetate slows down the conduction of electrical impulses, thereby reducing the heart rate and preventing the development or recurrence of arrhythmias [].

Effectiveness in Different Arrhythmias

Research has investigated the efficacy of flecainide acetate in managing a variety of cardiac arrhythmias. Here are some key findings:

  • Atrial fibrillation

    Flecainide acetate has been shown to be effective in controlling the rapid heart rate associated with atrial fibrillation, a common type of arrhythmia []. Studies suggest it can help to maintain a normal heart rhythm and reduce symptoms like palpitations and fatigue.

  • Wolff-Parkinson-White syndrome

    This congenital heart condition involves an accessory electrical pathway between the atria and ventricles, leading to abnormal heart rhythms. Research indicates that flecainide acetate can be beneficial in managing this syndrome by blocking the abnormal conduction through the accessory pathway.

  • Other arrhythmias

    Flecainide acetate has also been studied for its effectiveness in treating other arrhythmias, including supraventricular tachycardia and ventricular tachycardia. While results are promising, further research is needed to determine its optimal role in managing these specific conditions.

Flecainide acetate is a sodium channel blocker classified as a Class I antiarrhythmic agent. It is primarily used in the management of supraventricular and ventricular arrhythmias, including paroxysmal atrial fibrillation and flutter. The compound is derived from flecainide, which was synthesized in the early 1970s as part of efforts to develop new anesthetics. Flecainide acetate is an acetate salt formed by the reaction of flecainide with acetic acid, enhancing its solubility and bioavailability for therapeutic use .

The chemical formula for flecainide acetate is C19H24F6N2O5C_{19}H_{24}F_{6}N_{2}O_{5}, and it has a molecular weight of approximately 474.39 g/mol. Its structure includes a piperidine moiety, which contributes to its pharmacological activity .

Flecainide acetate can cause side effects, including dizziness, lightheadedness, vision problems, and worsening of heart rhythm problems in some cases []. It can also interact with other medications []. Due to these potential risks, flecainide acetate is only available by prescription and should be used under the supervision of a doctor [].

  • Formation of Flecainide: The precursor compounds undergo a multi-step synthesis where trifluoroethoxybenzene derivatives are reacted to form flecainide. The process typically involves:
    • Acetylation of the benzene derivative.
    • Oxidation to produce benzoic acid.
    • Reaction with 2-(aminomethyl)piperidine to yield flecainide .
  • Acetate Formation: Flecainide can be converted to flecainide acetate by reacting the free base with acetic acid at ambient temperatures (20-25 °C). This reaction typically takes 1 to 10 hours, with optimal yields observed under controlled conditions .
  • Decomposition: Flecainide acetate can decompose under certain conditions, leading to the formation of new crystalline forms that may exhibit different stability profiles .

Flecainide acetate exerts its pharmacological effects primarily through the inhibition of sodium channels in cardiac tissues. The compound raises the threshold for depolarization, effectively stabilizing cardiac membranes and correcting arrhythmias. Its mechanism includes:

  • Blocking Fast Inward Sodium Channels: This action prolongs the refractory period in cardiac tissues.
  • Inhibition of Potassium Channels: Flecainide also prevents delayed rectifier potassium channels from opening, which contributes to prolonged action potentials in both atrial and ventricular muscle fibers.
  • Impact on Calcium Release: By blocking ryanodine receptors, it reduces calcium release from the sarcoplasmic reticulum, further stabilizing cardiac activity .

The synthesis of flecainide acetate can be summarized in two main approaches:

  • Two-Step Synthesis:
    • Initial formation of flecainide from trifluoroethoxybenzene derivatives.
    • Subsequent reaction with acetic acid to yield flecainide acetate.
  • One-Step Synthesis:
    • Direct reaction of precursor compounds with acetic acid, although this method may yield a mixture of isomers and is less preferred commercially due to lower selectivity and yield .

Flecainide acetate is primarily used as an antiarrhythmic medication for:

  • Treatment of Atrial Fibrillation: It helps restore normal rhythm in patients experiencing irregular heartbeats.
  • Management of Ventricular Tachycardia: The drug is effective in preventing episodes of rapid heart rate originating from the ventricles.
  • Supraventricular Arrhythmias: It is employed in cases where other treatments have failed or are contraindicated .

Flecainide acetate has been studied for potential interactions with other medications:

  • Digoxin: Co-administration may lead to an increase in plasma levels of digoxin by 13-19%, necessitating careful monitoring when these drugs are used together.
  • Other Antiarrhythmics: Its effects may be potentiated or diminished when used alongside other antiarrhythmic agents, highlighting the need for individualized therapy based on patient response and drug interactions .

Similar Compounds

Flecainide acetate shares similarities with other antiarrhythmic agents. Here are some comparable compounds:

Compound NameClassMechanismUnique Features
EncainideClass ISodium channel blockerLess commonly used; similar structure
PropafenoneClass ISodium channel blockerAlso has beta-blocking properties
QuinidineClass IASodium channel blockerDerived from cinchona bark; broader spectrum
DofetilideClass IIIPotassium channel blockerPrimarily affects repolarization

Flecainide's uniqueness lies in its specific action on both sodium and potassium channels, providing a dual mechanism that enhances its efficacy in treating arrhythmias compared to other agents that may target only one type of ion channel .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

474.15894084 g/mol

Monoisotopic Mass

474.15894084 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M8U465Q1WQ

Related CAS

54143-55-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (95.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Antiarrhythmic Agents

Pharmacology

Flecainide Acetate is the acetate salt form of flecainide, a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-56-5

Wikipedia

Flecainide acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.
3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.
4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.
5: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.
6: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.
7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.
8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.
9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.
10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.
11: Khan IA. Oral loading single dose flecainide for pharmacological cardioversion of recent-onset atrial fibrillation. Int J Cardiol. 2003 Feb;87(2-3):121-8. Review. PubMed PMID: 12559528.
12: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.
13: Maury P, Vuille C, Metzger J, Veragut B, Schoenenberger I, Elamly A, Chevrolet JC. [Severe flecainide acetate poisoning. Apropos of a case]. Arch Mal Coeur Vaiss. 1999 Feb;92(2):273-7. Review. French. PubMed PMID: 10078349.
14: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.
15: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.
16: Falk RH, Fogel RI. Flecainide. J Cardiovasc Electrophysiol. 1994 Nov;5(11):964-81. Review. PubMed PMID: 7889236.
17: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.
18: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.
19: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.
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